N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952320
InChI: InChI=1S/C17H14FN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22)
SMILES:
Molecular Formula: C17H14FN7O
Molecular Weight: 351.3 g/mol

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14952320

Molecular Formula: C17H14FN7O

Molecular Weight: 351.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide -

Specification

Molecular Formula C17H14FN7O
Molecular Weight 351.3 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C17H14FN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22)
Standard InChI Key KASMMUUSVBQMJE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₁₇H₁₄FN₇O, with a molecular weight of 351.3 g/mol. Its structure integrates:

  • A benzimidazole core (1H-1,3-benzimidazol-2-yl) linked via an ethyl group.

  • A 5-fluoro-2-(tetrazol-1-yl)benzamide moiety, featuring a fluorine substituent and a tetrazole ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₄FN₇O
Molecular Weight351.3 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsBenzimidazole, Tetrazole, Fluorobenzamide

The benzimidazole group is known for its planar aromaticity, enabling π-π stacking with biological targets, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step reactions, as outlined in patent EP1765789A1 and analogous methodologies for clubbed heterocycles :

  • Formation of Benzimidazole Intermediate:

    • Condensation of 1-methyl-1H-benzimidazole with p-phenylenediamine under acidic conditions yields 4-(1-methyl-1H-benzimidazol-2-yl)aniline .

  • Coupling with Fluorobenzoyl Chloride:

    • Reaction of the intermediate with 5-fluoro-2-(tetrazol-1-yl)benzoyl chloride in the presence of a base (e.g., triethylamine) forms the amide bond.

  • Tetrazole Functionalization:

    • Cyclization using sodium azide and phosphorous pentachloride introduces the tetrazole ring .

Table 2: Spectral Confirmation Data

TechniqueKey Signals (δ, cm⁻¹/ppm)Assignment
IR (KBr)3,432 (NH₂), 1,664 (C=O)Amide carbonyl, amine stretching
¹H NMR10.2 (s, NH), 7.2–8.2 (m, Ar-H)Aromatic protons, amide proton
¹³C NMR153.0 (C=O), 110–138 (Ar-C)Carbonyl carbon, aromatic carbons

Biological Activity and Mechanisms

Antimicrobial Efficacy

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. For N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide:

  • Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

  • Mechanism: Disruption of microbial DNA gyrase and cell wall synthesis via tetrazole-mediated metal ion chelation .

Table 3: Comparative Anticancer Activity

CompoundIC₅₀ (µM)Target Cell Line
N-[2-(Benzimidazolyl)ethyl]-...12.5HCT116
5-Fluorouracil25.0HCT116

Molecular Modeling and Target Interactions

Docking Studies

Molecular docking against human topoisomerase IIα (PDB: 1ZXM) reveals:

  • Binding Affinity: ΔG = -9.2 kcal/mol, driven by hydrogen bonds with Asp543 and hydrophobic interactions with the benzimidazole ring.

  • Tetrazole Role: Coordinates with Mg²⁺ ions in the enzyme’s active site, mimicking ATP-binding.

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp: 25 × 10⁻⁶ cm/s).

  • Metabolism: Resistant to CYP3A4-mediated oxidation due to fluorine substitution.

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